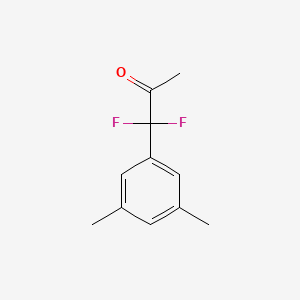
1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-one is an organic compound characterized by the presence of a difluoropropanone group attached to a 3,5-dimethylphenyl ring
Méthodes De Préparation
The synthesis of 1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-one typically involves the use of organoboron reagents in Suzuki–Miyaura coupling reactions . This method is favored for its mild reaction conditions and functional group tolerance. The general procedure includes the following steps:
Preparation of Boronic Ester: The starting material, 3,5-dimethylphenylboronic acid, is converted into its corresponding boronic ester.
Coupling Reaction: The boronic ester undergoes a coupling reaction with a difluoropropanone derivative in the presence of a palladium catalyst and a base.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial production methods may involve scaling up the reaction conditions and optimizing the use of reagents to ensure cost-effectiveness and high yield.
Analyse Des Réactions Chimiques
1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The difluoropropanone group can undergo nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in enzymatic reactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s difluoropropanone group is particularly reactive, allowing it to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .
Comparaison Avec Des Composés Similaires
1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-one can be compared with other similar compounds, such as:
1-(3,5-Dimethylphenyl)-2-propanone: Lacks the difluoro group, resulting in different reactivity and applications.
1-(3,5-Dimethylphenyl)-1,1-dichloropropan-2-one: Contains chlorine atoms instead of fluorine, leading to variations in chemical behavior and biological activity.
1-(3,5-Dimethylphenyl)-1,1-dibromopropan-2-one: Bromine atoms confer different physical and chemical properties compared to the fluorine-containing compound.
Propriétés
Formule moléculaire |
C11H12F2O |
|---|---|
Poids moléculaire |
198.21 g/mol |
Nom IUPAC |
1-(3,5-dimethylphenyl)-1,1-difluoropropan-2-one |
InChI |
InChI=1S/C11H12F2O/c1-7-4-8(2)6-10(5-7)11(12,13)9(3)14/h4-6H,1-3H3 |
Clé InChI |
AAGFYDBTNJVJHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(C(=O)C)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


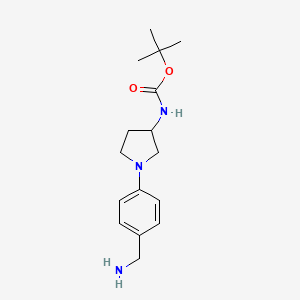


![N-(2-hydroxyethyl)-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B12447323.png)
![4,6-Dichloro-1-(2,4-difluorophenyl)pyrazolo[3,4-D]pyrimidine](/img/structure/B12447343.png)
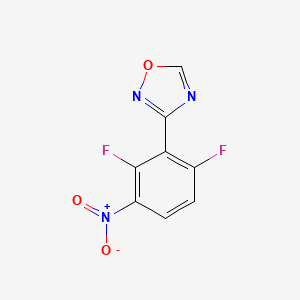
![4-tert-butyl-N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B12447356.png)
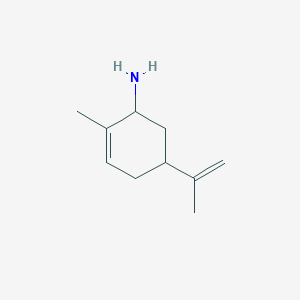
![(5Z)-5-{[1-(4-nitrophenyl)pyrrol-2-yl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B12447368.png)


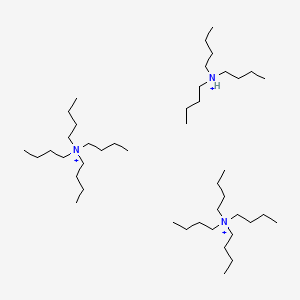
![N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12447381.png)
![2-{[4-cyano-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12447388.png)
